molecular formula C11H10N2O B13054441 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one

6-Cyclopropyl-2,7-naphthyridin-1(2H)-one

Cat. No.: B13054441
M. Wt: 186.21 g/mol
InChI Key: FZTQDCRFNHPELU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that features a naphthyridine core with a cyclopropyl group attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine with a naphthyridine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different functional groups at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or electrophilic aromatic substitution using Friedel-Crafts reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: The parent compound without the cyclopropyl group.

    6-Methyl-2,7-naphthyridin-1(2H)-one: A similar compound with a methyl group instead of a cyclopropyl group.

Uniqueness

6-Cyclopropyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can introduce strain and alter the electronic properties of the molecule, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-cyclopropyl-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C11H10N2O/c14-11-9-6-13-10(7-1-2-7)5-8(9)3-4-12-11/h3-7H,1-2H2,(H,12,14)

InChI Key

FZTQDCRFNHPELU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3C(=C2)C=CNC3=O

Origin of Product

United States

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